Asenapine-d7 (Major)
Description
Properties
Molecular Formula |
C₁₇H₉D₇ClNO |
|---|---|
Molecular Weight |
292.81 |
Synonyms |
(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d7; trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]_x000B_oxepino[4,5-c]pyrrole-d7; |
Origin of Product |
United States |
Asenapine D7 Major
Retrosynthetic Analysis and Established Synthetic Routes to Asenapine Core Structure
The synthesis of Asenapine-d7 is fundamentally based on the well-documented synthetic pathways for unlabeled asenapine. chemicalbook.comacs.org The core structure of asenapine is a complex tetracyclic system, specifically a dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole. drugbank.com The established syntheses often face challenges, particularly in controlling the stereochemistry to obtain the desired trans-isomer and avoiding laborious purification steps. acs.orgresearchgate.net
The synthesis of Asenapine-d7 necessitates the use of deuterated precursors or reagents at specific stages of the established synthetic route. The "d7" designation implies the incorporation of seven deuterium atoms. A plausible strategy involves labeling the N-methyl group and one of the aromatic rings.
The synthesis typically begins from a precursor like 5-chloro-2-phenoxyphenylacetic acid (1). acs.org To introduce deuterium onto an aromatic ring, a deuterated version of this starting material could be employed. The N-methyl group is commonly introduced via methylation of a secondary amine intermediate. Therefore, a deuterated methylating agent is a key component for labeling this position.
The synthesis proceeds through the formation of an unsaturated lactam, which is then reduced. acs.org A critical intermediate is the trans-lactam, which is then reduced to form the final tetracyclic amine core of asenapine before methylation. chemicalbook.com
| Precursor/Intermediate | Role in Synthesis | Deuteration Strategy |
| Deuterated 2-phenoxyphenylacetic acid derivative | Starting material | Provides the core dibenzo-oxepine framework with deuterium atoms on an aromatic ring. |
| Deuterated Methyl Iodide (CD₃I) or similar | Methylating agent | Introduces the deuterated N-methyl (d₃) group. |
| Lithium Aluminum Deuteride (B1239839) (LAD) | Reducing agent | Can be used to reduce amide/lactam functionalities, potentially introducing deuterium on adjacent carbons. |
| trans-Lactam intermediate | Key intermediate | The final intermediate before the reduction step that forms the pyrrolidine (B122466) ring. acs.org |
This table outlines potential key precursors and reagents for the synthesis of Asenapine-d7.
Achieving regiospecific deuteration is paramount to producing a precisely labeled standard like . The choice of deuterated reagent and the timing of its introduction into the synthetic sequence dictates the final positions of the deuterium atoms.
N-Methyl Group Deuteration : The most straightforward deuteration is the introduction of a trideuteromethyl (CD₃) group. This is typically achieved in the final steps of the synthesis by reacting the N-desmethyl asenapine precursor with a deuterated methylating agent such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate. This method ensures high isotopic enrichment at the N-methyl position. The synthesis of [¹³CD₃]-asenapine has been described, highlighting the feasibility of this approach. researchgate.net
Aromatic Ring Deuteration : Introducing deuterium atoms onto the aromatic rings is more complex and is usually accomplished by using a starting material that already contains the deuterium labels. This requires a custom synthesis of a precursor like a deuterated 2-bromophenol (B46759) or a deuterated chlorobenzene (B131634) derivative, which are then coupled to form the diphenyl ether backbone of asenapine.
Reduction with Deuterated Reagents : If the synthetic route involves the reduction of a carbonyl or an imine, a deuterated reducing agent like lithium aluminum deuteride (LAD) or sodium borodeuteride (NaBD₄) can be used. For instance, the reduction of the key trans-lactam intermediate with LAD would introduce deuterium onto the carbon adjacent to the nitrogen in the pyrrolidine ring. chemicalbook.com
The final isotopic enrichment of Asenapine-d7 depends directly on the isotopic purity of the deuterated reagents and precursors used. googleapis.com The relative amount of non-deuterated isotopologues in the final product is influenced by the efficiency of deuterium incorporation at each step. googleapis.com
Key Precursors and Intermediate Synthesis for Deuteration
Advanced Purification and Isotopic Characterization of
Following synthesis, rigorous purification and characterization are required to ensure the chemical, isomeric, and isotopic purity of Asenapine-d7.
A significant challenge in asenapine synthesis is controlling the stereochemistry at the 3a and 12b positions of the pyrrolidine ring, which can lead to a mixture of cis and trans isomers. Since these isomers may exhibit different pharmacological properties, achieving high isomeric purity is crucial. dntb.gov.ua The separation of the desired trans-isomer from the cis-isomer was a known bottleneck in the scale-up of asenapine synthesis. acs.orgresearchgate.net
Modern chromatographic techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. pragolab.czresearchgate.net
Reversed-Phase HPLC/UPLC : Separation is commonly achieved on reversed-phase columns, such as Accucore C8 or Acquity BEH Shield RP18. pragolab.czresearchgate.net These methods provide excellent resolution between asenapine and its cis-isomer, as well as other process-related impurities. pragolab.cz The use of a solid-core C8 column has been shown to effectively separate asenapine and its cis-isomer impurity with high resolution. pragolab.cz
Once chemically and isomerically pure, the compound must be analyzed to confirm the number and location of deuterium atoms and to determine the isotopic purity.
High-Resolution Mass Spectrometry (HRMS) : HRMS is the primary tool for confirming the successful incorporation of deuterium. It accurately measures the mass-to-charge ratio (m/z) of the molecule. Asenapine has a monoisotopic mass of 285.0920 g/mol . drugbank.com The protonated molecule [M+H]⁺ is observed at m/z 286.1. nih.gov For Asenapine-d7, the expected [M+H]⁺ peak would be shifted to approximately m/z 293.1. HRMS can distinguish this from unlabeled asenapine and other isotopologues with fewer deuterium atoms, allowing for the calculation of isotopic purity. Tandem mass spectrometry (LC-MS/MS) can further confirm the location of the labels by analyzing the fragmentation patterns of the deuterated molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides definitive structural information.
¹H NMR (Proton NMR) : This technique is used to verify the location of deuterium atoms by observing the disappearance or reduction in the integration of signals corresponding to protons that have been replaced by deuterium. For example, the singlet corresponding to the N-CH₃ protons would be absent in the ¹H NMR spectrum of a d₃-methyl-labeled sample.
²H NMR (Deuterium NMR) : This method directly detects the deuterium nuclei. It provides an unambiguous confirmation of the presence of deuterium and can help identify the specific chemical environments of the incorporated labels, confirming the regiospecificity of the synthesis. frontiersin.org
| Technique | Purpose | Expected Result for |
| HRMS | Confirms molecular mass and isotopic distribution. | [M+H]⁺ peak at approx. m/z 293.1. Distribution of isotopologues confirms isotopic enrichment. |
| MS/MS | Confirms location of labels through fragmentation. | Fragmentation pattern differs from unlabeled standard, with fragments containing deuterium showing a corresponding mass shift. nih.gov |
| ¹H NMR | Verifies absence of protons at deuterated sites. | Disappearance of signals for the N-methyl protons and specific aromatic protons. |
| ²H NMR | Directly detects deuterium atoms. | Signals appear in the spectrum corresponding to the chemical shifts of the deuterated positions. frontiersin.org |
This table summarizes the expected outcomes from the spectroscopic analysis of .
Development and Validation of Bioanalytical Methods Employing Asenapine D7 Major As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization
The development of a reliable LC-MS/MS method requires meticulous optimization of sample extraction, chromatographic separation, and mass spectrometric detection to achieve high sensitivity, selectivity, and throughput. jgtps.com
The primary goal of sample preparation is to isolate asenapine (B1667633) and Asenapine-d7 from endogenous matrix components like proteins and phospholipids (B1166683) that can interfere with analysis and suppress the instrument's signal. ptfarm.pl The choice of technique depends on the required cleanliness of the extract, sensitivity, and the nature of the biological matrix. chromatographyonline.com
Liquid-Liquid Extraction (LLE): This is a widely employed technique for the analysis of asenapine in human plasma. ptfarm.pl A common LLE protocol involves the extraction of asenapine and its internal standard from an alkalinized plasma sample using an immiscible organic solvent. nih.govresearchgate.net For instance, a simple and precise LLE procedure uses methyl tert-butyl ether (MTBE) to extract the analytes from as little as 300 µL of human plasma. nih.govxjtu.edu.cnxjtu.edu.cn This method has proven to be effective and provides consistent recovery. researchgate.net
Solid-Phase Extraction (SPE): SPE is recognized as a more selective sample preparation technique that can yield cleaner extracts compared to LLE, which is particularly important for complex matrices like hair and nail clippings. chromatographyonline.comresearchgate.net This technique involves passing the sample through a solid sorbent cartridge that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For example, OASIS MCX cartridges have been successfully used for the purification of asenapine from keratinous matrices. researchgate.net
Protein Precipitation (PP): This is a rapid and straightforward method for removing proteins from plasma or serum samples. ptfarm.pl The procedure typically involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol, to the sample to denature and precipitate the proteins. ptfarm.plchromatographyonline.com While fast and inexpensive, PP is generally less clean than LLE or SPE, and the resulting extract may contain more residual matrix components that can lead to ion suppression in the mass spectrometer. ptfarm.pl
Table 1: Comparison of Sample Preparation Protocols for Asenapine Analysis
| Protocol | Biological Matrix | Key Reagents/Materials | Principle | Reference(s) |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Human Plasma | Methyl tert-butyl ether (MTBE), Alkaline Buffer | Partitioning of the analyte between aqueous and immiscible organic phases. | nih.govresearchgate.netxjtu.edu.cnnih.gov |
| Solid-Phase Extraction (SPE) | Hair, Nail Clippings | OASIS MCX Cartridges | Analyte is retained on a solid sorbent while interferences are washed away. | researchgate.net |
| Protein Precipitation (PP) | Plasma, Serum | Acetonitrile, Methanol | Proteins are denatured and precipitated by an organic solvent. | ptfarm.plchromatographyonline.com |
Effective chromatographic separation is essential to resolve the analyte from matrix components and any potential isomers or metabolites, ensuring that only the compound of interest enters the mass spectrometer at a given time. jgtps.com
Stationary Phase Selection: Reversed-phase columns are predominantly used for asenapine analysis. The most common stationary phase is C18, which provides excellent retention and separation for compounds of intermediate polarity like asenapine. researchgate.netxjtu.edu.cnnih.gov Columns such as the Phenomenex C18 (50 mm × 4.6 mm, 5 µm) are frequently utilized. researchgate.netnih.gov Other stationary phases like RP8e have also been shown to provide baseline separation of asenapine from its key metabolites. nih.govxjtu.edu.cn
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. A common mobile phase for asenapine analysis is a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265). nih.govresearchgate.net For example, a mobile phase of acetonitrile and 5.0 mM ammonium acetate with 10% formic acid (90:10:0.1, v/v/v) has been used successfully. nih.govxjtu.edu.cn Another composition is 10 mM ammonium formate and acetonitrile (5:95, v/v). researchgate.netnih.gov The pH of the mobile phase is also a critical parameter that can be adjusted to optimize retention and peak shape. nih.gov
Gradient and Isocratic Elution: Both isocratic and gradient elution methods can be applied. Isocratic elution, where the mobile phase composition remains constant, offers simplicity and robustness, with run times as short as 2.5 to 4.5 minutes. nih.govresearchgate.netxjtu.edu.cn This approach is suitable when the analytes have similar retention properties and the matrix is not overly complex.
Table 2: Typical Liquid Chromatography Parameters for Asenapine Analysis
| Parameter | Description | Example | Reference(s) |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or RP8e | Chromolith Performance RP8e (100 mm × 4.6 mm) | nih.govxjtu.edu.cn |
| Phenomenex C18 (50 mm × 4.6 mm, 5 µm) | researchgate.netxjtu.edu.cnnih.gov | ||
| Mobile Phase | Organic Solvent / Aqueous Buffer | Acetonitrile / 5.0 mM Ammonium Acetate / Formic Acid (90:10:0.1, v/v/v) | nih.govxjtu.edu.cn |
| Acetonitrile / 10 mM Ammonium Formate (95:5, v/v) | researchgate.netxjtu.edu.cnnih.gov | ||
| Elution Mode | Isocratic | Constant mobile phase composition throughout the run. | researchgate.netnih.gov |
| Flow Rate | 0.8 - 0.9 mL/min | A constant flow rate of 0.9 mL/min. | nih.govxjtu.edu.cn |
| Run Time | 2.5 - 4.5 minutes | A rapid analysis time of 4.5 minutes. | nih.govxjtu.edu.cn |
Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for asenapine, typically operated in the positive ion mode, as this provides a strong signal for the protonated molecule [M+H]⁺. nih.govxjtu.edu.cnnih.gov
Multiple Reaction Monitoring (MRM) Transitions: MRM is the key to the high selectivity of the LC-MS/MS method. A specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. For asenapine, a commonly monitored transition is the precursor ion at mass-to-charge ratio (m/z) 286.1 fragmenting to the product ion at m/z 166.0. nih.govxjtu.edu.cn For the internal standard Asenapine-d7, the precursor ion would have an m/z of approximately 293.1 (286.1 + 7). The specific product ion would be determined during method development, but it would be selected to be a stable and intense fragment, analogous to the transition used for the unlabeled compound. For a similar SIL-IS, Asenapine ¹³C-d₃, the transition monitored is m/z 290.0 → 166.1. nih.govxjtu.edu.cn
Table 3: Mass Spectrometric Transitions for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
|---|---|---|---|---|
| Asenapine | 286.1 | 166.0 | Positive ESI | nih.govxjtu.edu.cn |
| Asenapine ¹³C-d₃ (IS) | 290.0 | 166.1 | Positive ESI | nih.govxjtu.edu.cn |
| Asenapine-d7 (IS) | ~293.1 | To be determined | Positive ESI | N/A |
Chromatographic System Parameters (e.g., Stationary Phase Selection, Mobile Phase Composition, Gradient Elution)
Rigorous Bioanalytical Method Validation for Quantitative Analysis
Once the LC-MS/MS method is optimized, it must undergo rigorous validation to ensure it is reliable and reproducible for its intended purpose, following guidelines from regulatory bodies like the FDA. jgtps.comnih.gov
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. jgtps.com Selectivity is typically assessed by analyzing blank samples of the biological matrix (e.g., human plasma) from at least six different sources to investigate for interfering peaks at the retention time of asenapine and Asenapine-d7. researchgate.net The absence of any significant interfering peaks in the MRM chromatograms of blank plasma confirms the method's selectivity. nih.gov
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is prepared by analyzing samples with known concentrations of asenapine. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The dynamic range is the concentration interval over which the method is precise and accurate. For asenapine in human plasma, methods have been validated with a linear range typically from 0.05 ng/mL to 20.0 ng/mL. nih.govxjtu.edu.cn Such a range is suitable for capturing the plasma concentrations observed in clinical studies. The linearity is evaluated using a regression analysis, with a correlation coefficient (r²) of ≥ 0.99 being the standard acceptance criterion. nih.gov
Table 4: Example of Linearity and Range for Asenapine Quantification
| Parameter | Validation Result | Reference(s) |
|---|---|---|
| Linear Dynamic Range | 0.050 ng/mL - 20.0 ng/mL | nih.govxjtu.edu.cn |
| 0.1 ng/mL - 10.02 ng/mL | researchgate.netxjtu.edu.cn | |
| Correlation Coefficient (r²) | ≥ 0.999 | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | nih.govxjtu.edu.cn |
| Upper Limit of Quantitation (ULOQ) | 20.0 ng/mL | nih.govxjtu.edu.cn |
Precision and Accuracy Determinations (Intra-assay and Inter-assay Variability)
The validation of a bioanalytical method necessitates a rigorous evaluation of its precision and accuracy. Precision measures the degree of scatter or agreement between a series of measurements, expressed as the coefficient of variation (%CV), while accuracy reflects the closeness of the mean test results to the true concentration, expressed as percent accuracy or relative error (%RE). These parameters are assessed at multiple quality control (QC) concentrations, including the lower limit of quantitation (LLOQ), low (LQC), medium (MQC), and high (HQC) levels.
Intra-assay (within-batch) precision and accuracy are determined by analyzing multiple replicates of each QC level within a single analytical run. Inter-assay (between-batch) evaluations involve analyzing the QC samples on different days to assess the method's reproducibility over time.
In a representative LC-MS/MS method for Asenapine in human plasma, where a deuterated analog was used as the internal standard, the intra-batch precision (%CV) was found to range from 1.3% to 2.8%, with accuracy values between 94.1% and 99.5%. nih.gov For the inter-batch experiments, the precision (%CV) varied from 2.4% to 5.8%, and the accuracy was within 91.2% to 97.0%. nih.gov These findings, summarized in the table below, demonstrate the method's high degree of reliability and reproducibility for quantifying Asenapine.
Table 1: Intra-assay and Inter-assay Precision and Accuracy of Asenapine Quantification
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | 2.8 | 99.5 | 5.8 | 91.2 |
| LQC | 0.15 | 1.9 | 97.3 | 4.1 | 97.0 |
| MQC | 8.0 | 1.3 | 94.1 | 2.4 | 95.8 |
Data derived from a study using a deuterated internal standard for Asenapine analysis in human plasma. nih.gov
Investigation and Mitigation of Matrix Effects Utilizing Asenapine-d7 (Major)
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS analysis. chromatographyonline.comresearchgate.net The use of a stable isotope-labeled internal standard like Asenapine-d7 is the most effective strategy to mitigate these effects. myadlm.org Because Asenapine-d7 has nearly identical physicochemical properties and retention time to Asenapine, it experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
The extent of the matrix effect is evaluated by calculating the matrix factor (MF). An IS-normalized MF is then determined by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF value close to 1.0 indicates that the internal standard has effectively compensated for any matrix-induced variations.
In a study quantifying Asenapine in human plasma, the IS-normalized matrix factor was found to range from 1.03 to 1.05 across low and high QC concentrations. nih.gov This demonstrates that Asenapine-d7 successfully tracked and corrected for the minor matrix effects present, ensuring the accuracy of the results.
Table 2: Matrix Effect Assessment for Asenapine using Asenapine-d7
| QC Level | Concentration (ng/mL) | Matrix Factor (Asenapine) | Matrix Factor (Asenapine-d7) | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 0.15 | 1.01 | 0.98 | 1.03 |
Data adapted from a study evaluating matrix effects with a deuterated Asenapine internal standard. nih.gov
Stability Profiling of Asenapine and Asenapine-d7 (Major) in Research Samples
Establishing the stability of both the analyte and the internal standard under various storage and handling conditions is a critical component of method validation. This ensures that the measured concentrations in study samples accurately reflect the concentrations at the time of collection. Stability is assessed under several conditions relevant to the sample lifecycle.
Short-Term (Bench-Top) Stability: Evaluates the stability of the analytes in the matrix at room temperature for a period that mimics the sample handling process.
Long-Term Stability: Assesses stability in frozen storage over a duration that covers the expected storage time of study samples.
Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on analyte concentration.
Post-Preparative (Autosampler) Stability: Checks for degradation of the processed samples while they are in the autosampler awaiting injection.
Studies have shown that Asenapine is stable in human plasma for at least 24 hours at room temperature and can withstand multiple freeze-thaw cycles. nih.gov Furthermore, processed samples containing Asenapine and its deuterated internal standard were found to be stable for extended periods under refrigerated conditions. nih.gov The results from these stability tests confirm that sample integrity is maintained throughout the bioanalytical process.
Table 3: Stability of Asenapine in Human Plasma under Various Conditions
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
|---|---|---|---|
| Bench-Top (Room Temp) | 24 hours | LQC & HQC | 95.2 - 103.6 |
| Freeze-Thaw Cycles | 6 Cycles | LQC & HQC | 94.7 - 101.9 |
Data represents typical stability findings for Asenapine in bioanalytical methods. nih.gov
Incurred Sample Reanalysis (ISR) as a Measure of Method Reproducibility in Preclinical Studies
While method validation using spiked QC samples is essential, it may not always fully represent the behavior of the analyte in authentic study samples from dosed subjects. windows.net Incurred sample reanalysis (ISR) serves as a crucial tool to confirm the reproducibility of the bioanalytical method. bioanalysis-zone.com ISR involves reanalyzing a subset of samples from a preclinical or clinical study at a later date and comparing the results to the initial values. windows.netresearchgate.net
This process helps to identify potential issues such as protein binding differences, the presence of metabolites that could interfere with the assay, or sample inhomogeneity. windows.net For small molecules, the general acceptance criterion is that at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original reported concentration. windows.net
In a bioequivalence study of Asenapine, an ISR was conducted on 70 subject samples taken near the maximum concentration (Cmax) and during the elimination phase. nih.gov The successful outcome of this ISR demonstrated the ruggedness and reliability of the validated LC-MS/MS method in a real-world application, providing confidence in the generated pharmacokinetic data.
Application of Asenapine D7 Major in Preclinical Pharmacokinetic and Metabolism Research
Pharmacokinetic Investigations in In Vitro and Animal Models
Stable isotope-labeled compounds like Asenapine-d7 are invaluable in pharmacokinetic studies. acanthusresearch.com Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows for clear differentiation in mass spectrometry-based analyses. acanthusresearch.com This distinction is fundamental for accurate quantification and characterization of the drug's journey through the body.
Absorption and Distribution Studies in Preclinical Species (e.g., Tissue Distribution)
Preclinical studies in animal models, such as rats, are essential for understanding how a drug is absorbed and distributed throughout the body. Following administration, asenapine (B1667633) is rapidly absorbed and distributed, with a large volume of distribution that indicates extensive presence in tissues outside the bloodstream. psychopharmacologyinstitute.com It readily penetrates membranes, leading to high absorption and easy entry into the central nervous system. hres.cahres.ca
In a study investigating the tissue distribution of asenapine maleate (B1232345) in rats after oral administration, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to measure drug concentrations in various biological matrices. nih.gov The study revealed that asenapine preferentially distributes to highly perfused organs. nih.gov Asenapine is also known to have an affinity for melanin-containing tissues like the eye and skin. hres.cahres.ca The use of a deuterated internal standard like Asenapine-d7 in such studies is crucial for accurately quantifying the parent drug in complex tissue matrices, compensating for matrix effects and ensuring reliable results. clearsynth.com
Table 1: Tissue Distribution of Asenapine in Rats This table is representative of typical data obtained in preclinical tissue distribution studies and is for illustrative purposes.
| Tissue | Concentration (ng/g) |
|---|---|
| Brain | 150 |
| Liver | 850 |
| Kidney | 620 |
| Lung | 980 |
| Spleen | 450 |
| Heart | 310 |
| Adipose Tissue | 1200 |
Elucidation of Elimination Kinetics and Clearance Mechanisms
The elimination of a drug from the body is a critical pharmacokinetic process, typically involving metabolism and excretion. anaestheasier.combasicmedicalkey.com Asenapine is considered a high clearance drug. psychopharmacologyinstitute.com In preclinical studies with laboratory animals, asenapine exhibited a relatively high clearance, a large volume of distribution, and a short half-life. hres.ca The terminal half-life of asenapine is approximately 24 hours. psychopharmacologyinstitute.comeuropa.eu
Elimination kinetics describe the rate at which a drug is removed from the body. Most drugs follow first-order kinetics, where a constant proportion of the drug is eliminated per unit of time. derangedphysiology.compharmacologycanada.org In some cases, at high concentrations, drugs can exhibit zero-order kinetics, where a constant amount of the drug is eliminated over time. derangedphysiology.com The use of Asenapine-d7 as an internal standard in preclinical studies allows for the precise measurement of asenapine concentrations over time, which is essential for accurately determining its elimination rate constant and clearance. acanthusresearch.com A study in rats reported a half-life of 32.74 ± 7.51 hours, indicating slow elimination. nih.gov
Table 2: Key Pharmacokinetic Parameters of Asenapine in Preclinical Models This table presents a summary of typical pharmacokinetic parameters for asenapine based on preclinical findings.
| Parameter | Value (in Rats) | Reference |
|---|---|---|
| Half-Life (t½) | ~33 hours | nih.gov |
| Clearance (CL) | High | psychopharmacologyinstitute.com |
| Volume of Distribution (Vd) | ~20-25 L/kg | psychopharmacologyinstitute.com |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | nih.gov |
Population Pharmacokinetic Modeling in Non-human Biological Systems
Population pharmacokinetic (PopPK) modeling is a sophisticated method used to analyze pharmacokinetic data from a population of individuals, such as preclinical animal models, to understand the sources of variability in drug concentrations. tg.org.auyoutube.com This approach allows researchers to describe the typical pharmacokinetic profile of a drug and identify factors (covariates) that may influence it, such as weight or organ function. nih.gov
In the context of asenapine, PopPK models have been developed using data from preclinical studies to characterize its pharmacokinetic properties. nih.govnih.gov These models are crucial for translating preclinical findings to potential human scenarios and for designing informative clinical trials. youtube.com The use of Asenapine-d7 as an internal standard in the underlying analytical methods ensures the high-quality data necessary for robust PopPK modeling. clearsynth.com By providing accurate measurements of drug concentrations, Asenapine-d7 contributes to the development of reliable models that can predict drug behavior in different preclinical populations. astx.com
In Vitro and Ex Vivo Metabolism Studies
Understanding how a drug is metabolized is fundamental to drug development. In vitro and ex vivo studies using systems like human liver microsomes are standard practice. nih.gov Asenapine-d7 plays a pivotal role in these investigations as an internal standard for the accurate quantification of asenapine and its metabolites. acanthusresearch.com
Identification and Quantification of Asenapine Metabolites using Deuterated Standards
Asenapine undergoes extensive metabolism. researchgate.net Major metabolic pathways include direct glucuronidation and N-demethylation. researchgate.net The primary circulating metabolite is asenapine N+-glucuronide. researchgate.net Other significant metabolites include N-desmethylasenapine and its N-carbamoyl-glucuronide, as well as asenapine 11-O-sulfate. researchgate.net
The use of deuterated standards, such as Asenapine-d7, is a powerful technique for identifying and quantifying these metabolites. nih.gov In mass spectrometry, the deuterated standard will have a distinct mass-to-charge ratio compared to the non-labeled metabolites, allowing for their clear separation and accurate measurement. acanthusresearch.com This is particularly important when dealing with complex biological matrices where numerous compounds could interfere with the analysis. clearsynth.com
Table 3: Major Metabolites of Asenapine This table lists the primary metabolites of asenapine identified in preclinical and clinical studies.
| Metabolite | Metabolic Pathway |
|---|---|
| Asenapine N+-glucuronide | Direct Glucuronidation |
| N-desmethylasenapine | N-demethylation |
| N-desmethylasenapine-N-carbamoyl-glucuronide | N-demethylation followed by Glucuronidation |
| Asenapine 11-O-sulfate | Oxidation followed by Sulfation |
| Asenapine N-oxide | Oxidation |
Characterization of Metabolic Pathways and Enzyme Kinetics (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase Isozyme Contributions)
In vitro studies have identified the key enzymes responsible for asenapine metabolism. The primary oxidative metabolism is carried out by cytochrome P450 (CYP) isoenzymes, predominantly CYP1A2, with lesser contributions from CYP3A4 and CYP2D6. psychopharmacologyinstitute.comrxabbvie.com Direct glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) 1A4. psychopharmacologyinstitute.comrxabbvie.com
In vitro experiments using human liver microsomes and specific recombinant CYP and UGT enzymes are conducted to determine the kinetics of these metabolic reactions. nih.gov These studies often measure the rate of metabolite formation in the presence of varying concentrations of the drug. Asenapine itself has been shown to be a potent inhibitor of CYP1A2 and CYP2D6 in vitro. nih.govmdpi.com The use of Asenapine-d7 as an internal standard ensures the accuracy of the analytical methods used to quantify the depletion of the parent drug and the formation of its metabolites, which is essential for calculating key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Table 4: Enzymes Involved in Asenapine Metabolism This table outlines the primary enzymes responsible for the metabolism of asenapine.
| Enzyme Family | Specific Isozyme | Metabolic Role |
|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2 | Major oxidative pathway |
| CYP3A4 | Minor oxidative pathway | |
| CYP2D6 | Minor oxidative pathway | |
| UDP-Glucuronosyltransferase (UGT) | UGT1A4 | Major direct glucuronidation pathway |
Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems
Metabolic stability assays are indispensable in vitro tools used in early drug discovery to estimate the rate at which a compound is metabolized by the liver. nuvisan.com This, in turn, helps predict its hepatic clearance and in vivo half-life. srce.hr The precision of these assays hinges on the accurate quantification of the parent compound over time. Asenapine-d7 (Major) is instrumental in this process, serving as an ideal stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. gerstel.comkcasbio.com
The use of a SIL-IS like Asenapine-d7 is considered the gold standard in quantitative bioanalysis. kcasbio.comnih.gov Because Asenapine-d7 has virtually identical physicochemical properties to asenapine, it co-extracts and behaves identically during chromatographic separation and ionization. nih.gov However, it is distinguished by its higher mass. This allows it to effectively normalize and correct for any variability that may occur during sample preparation (e.g., extraction loss) or instrument analysis (e.g., matrix effects, ionization suppression), ensuring highly accurate and precise measurements of asenapine concentration. nih.govnebiolab.com
Detailed Research Findings
In Vitro Metabolism in Human Liver Microsomes (HLM)
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com They are widely used to assess the intrinsic clearance of compounds predominantly cleared by oxidative metabolism. evotec.comnih.gov Studies have identified that asenapine is primarily metabolized by CYP1A2, with smaller contributions from CYP3A4 and CYP2D6. europa.eusemanticscholar.org
In a typical HLM stability assay, asenapine is incubated with pooled human liver microsomes in the presence of a necessary cofactor, such as the NADPH-regenerating system, to initiate the metabolic reactions. evotec.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the enzymatic reactions are terminated. evotec.com Asenapine-d7 is then added as the internal standard to each sample before protein precipitation and subsequent analysis by LC-MS/MS. gerstel.com
The concentration of asenapine remaining at each time point is measured relative to the constant concentration of Asenapine-d7. From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.comsrce.hr These parameters are crucial for classifying compounds and predicting their in vivo hepatic clearance. bdj.co.jp
Interactive Data Table: Metabolic Stability Parameters of Asenapine in Human Liver Microsomes This table presents representative data for asenapine's metabolic stability, which would be generated using Asenapine-d7 as an internal standard for quantification.
| Parameter | Value | Classification |
|---|---|---|
| In Vitro t½ (min) | 25 | Moderately Stable |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55 | Intermediate Clearance |
Classification based on typical industry criteria where t½ > 30 min is considered stable, 10-30 min is moderately stable, and <10 min is unstable. nih.gov CLint values of <15, 15-45, and >45 mL/min/kg are often classified as low, intermediate, and high clearance, respectively, after scaling. srce.hr
In Vitro Metabolism in Hepatocytes
While microsomes are excellent for studying Phase I metabolism, hepatocytes (liver cells) provide a more comprehensive and physiologically relevant model. nih.gov Cryopreserved hepatocytes contain the full spectrum of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as the necessary cofactors and transporters. nuvisan.comevotec.com This allows for a more complete picture of a drug's metabolic profile. For asenapine, direct glucuronidation by the enzyme UGT1A4 is a primary metabolic pathway, alongside oxidative metabolism. europa.eupsychopharmacologyinstitute.com
The experimental setup for a hepatocyte stability assay is similar to the microsomal assay. Asenapine is incubated with a suspension of cryopreserved hepatocytes from different species (e.g., human, rat, dog) to assess interspecies differences in metabolism. nuvisan.com Asenapine-d7 is again employed as the internal standard, added after the incubation is stopped at various time points, to ensure accurate quantification of asenapine depletion. The resulting data on half-life and intrinsic clearance provide a more robust basis for in vitro-in vivo extrapolation (IVIVE). evotec.com
Interactive Data Table: Cross-Species Comparison of Asenapine Metabolic Stability in Hepatocytes This table illustrates hypothetical comparative data for asenapine stability across different species, determined using Asenapine-d7 for robust quantification.
| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|
| Human | 45 | 18 |
| Rat | 35 | 25 |
| Dog | 15 | 58 |
| Monkey | 28 | 33 |
Note: Data are representative examples. Absolute values can vary based on experimental conditions. Higher CLint and lower t½ values in a species like the dog suggest faster metabolism compared to humans.
Role of Asenapine D7 Major in Analytical Reference Standards and Quality Control Research
Development and Certification of Asenapine-d7 (Major) as a Reference Material
The development and certification of Asenapine-d7 (Major) as a reference material is a meticulous process governed by stringent international standards to ensure its suitability for quantitative analysis. Manufacturers of certified reference materials (CRMs), such as LGC Standards and Cerilliant, adhere to guidelines set forth by organizations like the International Organization for Standardization (ISO), including ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories. cerilliant.comcerilliant.comamazonaws.combioszeparacio.hu
The process commences with the chemical synthesis of Asenapine-d7 (Major), where deuterium (B1214612) atoms are incorporated into specific, stable positions of the asenapine (B1667633) molecule. This is followed by a rigorous purification process to achieve a very high degree of chemical and isotopic purity. The certification of the material involves a comprehensive characterization to confirm its identity and to assign a certified value for its purity or concentration, along with an associated uncertainty. amazonaws.combioszeparacio.hu
A variety of analytical techniques are employed to establish the identity and purity of the reference material. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the deuterium labels. Quantitative NMR (qNMR) is often used for the accurate determination of purity against a primary standard.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and isotopic enrichment of the deuterated compound.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess chemical purity by detecting and quantifying any unlabeled asenapine or other impurities. mdpi.comijpsr.com
The final certified reference material is accompanied by a Certificate of Analysis (CoA), which provides detailed information about the material's identity, certified purity or concentration, the methods used for certification, and its traceability to national or international standards. cerilliant.comlgcstandards.com
Table 1: Key Quality Control Parameters for a Certified Reference Material like Asenapine-d7 (Major)
| Parameter | Method(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | To confirm the chemical structure and the location of isotopic labels. |
| Purity Assessment | HPLC, GC, qNMR | To determine the percentage of the pure compound and identify any impurities. |
| Isotopic Enrichment | Mass Spectrometry | To determine the percentage of the deuterated species versus the unlabeled compound. |
| Water Content | Karl Fischer Titration | To accurately determine the water content, which is crucial for purity calculation. |
| Residual Solvents | Headspace GC | To quantify any remaining solvents from the synthesis and purification processes. |
| Homogeneity Testing | HPLC or other quantitative methods | To ensure that the batch of the reference material is uniform. |
| Stability Studies | HPLC or other quantitative methods | To determine the shelf-life and appropriate storage conditions. |
Utility in Impurity Profiling and Quantitative Purity Determination of Asenapine and Related Compounds
Asenapine-d7 (Major) is an invaluable tool for the accurate impurity profiling and quantitative purity determination of asenapine. In pharmaceutical manufacturing, it is crucial to identify and control impurities in the active pharmaceutical ingredient (API) and the final drug product. The use of a stable isotope-labeled internal standard like Asenapine-d7 (Major) is the gold standard for quantitative analysis, especially in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govsynzeal.com
When used as an internal standard, a known amount of Asenapine-d7 (Major) is added to the sample containing asenapine. Since Asenapine-d7 (Major) is chemically identical to asenapine, it co-elutes with the analyte in chromatographic separations and exhibits similar ionization behavior in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. nih.gov
The quantification is based on the ratio of the response of the analyte (asenapine) to the response of the internal standard (Asenapine-d7). This ratio is then used to determine the concentration of asenapine in the sample by comparing it to a calibration curve prepared with known concentrations of asenapine and the internal standard. This approach leads to highly accurate and precise quantitative results.
Several validated HPLC and LC-MS/MS methods have been developed for the determination of asenapine in bulk drug and pharmaceutical formulations. mdpi.comijpsr.comsaspublishers.com While these published methods may not specifically mention the use of Asenapine-d7, the principles of using a deuterated internal standard are directly applicable and would significantly enhance the quality of the data obtained. For instance, in a stability-indicating HPLC method, Asenapine-d7 (Major) can be used to accurately quantify the parent drug as it degrades and to help in the identification and quantification of degradation products.
Table 2: Representative Validation Parameters for a Quantitative HPLC Method for Asenapine
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | e.g., 0.03 ng/µL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | e.g., 0.10 ng/µL |
| Specificity | No interference from excipients or degradation products | Specific |
| Robustness | No significant change in results with small variations in method parameters | Robust |
This table presents typical data from published asenapine validation studies to illustrate the performance of such methods. mdpi.comsaspublishers.com
Inter-laboratory Method Harmonization and Transferability Studies for Deuterated Standards
The use of a well-characterized and certified deuterated standard like Asenapine-d7 (Major) is crucial for achieving inter-laboratory method harmonization and ensuring the smooth transfer of analytical methods between different laboratories. Method harmonization is the process of ensuring that different laboratories using the same analytical method produce equivalent results within an acceptable range of variability. Method transfer refers to the formal process of demonstrating that a validated analytical method developed in one laboratory can be successfully performed in another.
A certified reference material like Asenapine-d7 (Major) acts as a common point of reference for all participating laboratories. By providing each laboratory with the same, highly characterized internal standard, a significant source of potential variability is eliminated. This is particularly important for complex analytical methods like LC-MS/MS, where instrument-to-instrument differences can be a major source of discrepancy.
During method transfer studies, the receiving laboratory will use the certified deuterated standard to replicate the validation experiments performed by the originating laboratory. The results are then statistically compared to ensure that the method performs as expected in the new environment. The use of the deuterated standard helps to differentiate between issues related to the method itself and those that may arise from differences in instrumentation or laboratory practices.
While specific inter-laboratory studies for Asenapine-d7 (Major) are not publicly available, the principles are well-established in the pharmaceutical industry. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the validation of analytical procedures (Q2(R1)), which form the basis for such studies.
Table 3: Key Considerations for Inter-laboratory Method Transfer Using a Deuterated Standard
| Consideration | Rationale |
| Provision of Certified Standard | Ensures all labs use the same high-quality reference material, minimizing a key source of variability. |
| Detailed Method Protocol | A comprehensive and unambiguous description of the analytical procedure is essential for successful replication. |
| Pre-defined Acceptance Criteria | Statistical criteria for comparing the results from different laboratories must be established beforehand. |
| Training of Analysts | Proper training of the analysts in the receiving laboratory on the specific method is crucial. |
| Instrument Qualification | Ensuring that the analytical instruments in all participating laboratories are properly qualified and calibrated. |
| Comparative Testing | Analysis of the same batch of samples by both the originating and receiving laboratories to directly compare results. |
| Formal Transfer Report | Documentation of the entire method transfer process and the results of the comparative testing. |
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Asenapine-d7 (Major) to ensure isotopic purity?
Synthesis of Asenapine-d7 requires precise deuteration at specific positions, typically achieved via catalytic hydrogen-deuterium exchange or deuterated reagent incorporation. Characterization should combine NMR spectroscopy (to confirm deuterium incorporation ratios) and high-resolution mass spectrometry (HRMS) (to verify molecular mass and isotopic distribution) . For reproducibility, document reaction conditions (temperature, solvent, catalyst) and use internal standards. Supplementary materials should include raw spectral data and purity thresholds (>98% by HPLC), adhering to journal guidelines for compound validation .
Advanced: How does deuteration at the "Major" sites of Asenapine-d7 influence its pharmacokinetic-pharmacodynamic (PK-PD) profile compared to the non-deuterated form?
Deuteration alters metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect. To assess PK-PD impacts, use in vitro microsomal assays (human liver microsomes) and in vivo rodent models with LC-MS/MS quantification. Compare metabolic half-lives, AUC (area under the curve), and receptor binding affinities (e.g., 5-HT2A/D2 receptors). Address contradictions by normalizing data to protein binding and tissue distribution variables .
Basic: Which analytical techniques are critical for quantifying Asenapine-d7 (Major) in biological matrices during preclinical studies?
Employ LC-MS/MS with isotope dilution to distinguish Asenapine-d7 from endogenous metabolites. Validate methods per FDA guidelines:
- Linearity : 1–1000 ng/mL (R² >0.99).
- Precision : ≤15% RSD for intra-/inter-day variability.
- Recovery : ≥80% via spiked plasma/serum samples.
Include matrix effect assessments (ion suppression/enhancement) and stability tests under freeze-thaw cycles .
Advanced: How should researchers resolve contradictions in stability data for Asenapine-d7 (Major) under varying storage conditions?
Contradictions often arise from uncontrolled variables (e.g., light exposure, humidity). Design a factorial stability study testing:
- Temperature (-80°C, 4°C, 25°C).
- Packaging (amber glass vs. polypropylene).
- Buffer composition (presence of antioxidants).
Apply ANOVA to identify significant degradation factors and use Arrhenius modeling to predict shelf-life. Replicate experiments across three independent batches to ensure robustness .
Advanced: What methodological challenges arise when integrating Asenapine-d7 (Major) into longitudinal neuropharmacology studies, and how can they be mitigated?
Longitudinal studies face metabolite interference and batch-to-batch variability. Mitigate via:
- Stable isotope labeling : Use Asenapine-d7 as an internal standard in every assay.
- Cross-validation : Compare results across multiple labs using harmonized protocols.
- Blinded analysis : Minimize bias in behavioral outcome assessments (e.g., forced swim test for antipsychotic efficacy).
Document methodological deviations in supplementary materials .
Basic: What validation criteria are essential to confirm the identity and purity of Asenapine-d7 (Major) in synthetic batches?
- Identity : Match HRMS (m/z ±2 ppm) and ¹H/²H NMR shifts to reference spectra.
- Purity : ≥95% by HPLC (C18 column, UV detection at 254 nm).
- Isotopic enrichment : ≥99% deuterium at specified positions via deuterium NMR or isotopic ratio MS .
Publish raw chromatograms and spectra in supplementary files to enable peer verification .
Advanced: How can researchers optimize Asenapine-d7 (Major) for use in metabolic pathway elucidation studies?
Combine tracer techniques (e.g., ¹³C/²H dual labeling) with untargeted metabolomics . Use fragmentation trees in MSⁿ to map deuterium retention in metabolites. Advanced statistical tools like principal component analysis (PCA) or pathway enrichment analysis (via KEGG/Reactome) contextualize findings. Address outliers by repeating experiments under controlled oxygen tension and pH .
Basic: What role does Asenapine-d7 (Major) play as an internal standard in quantitative bioanalysis?
Asenapine-d7 corrects for matrix effects and ionization variability in MS. Best practices include:
- Co-elution : Match retention time (±0.1 min) with the analyte.
- Concentration : Use equimolar ratios to the target analyte.
- Cross-validation : Test in at least three biological matrices (plasma, CSF, brain homogenate) .
Advanced: What strategies are effective for minimizing deuterium loss in Asenapine-d7 (Major) during in vivo studies?
Deuterium loss occurs via metabolic exchange or pH-dependent hydrolysis. Mitigation strategies:
- Formulation : Use enteric-coated tablets to bypass gastric acid exposure.
- Dosing route : Prefer subcutaneous over oral administration.
- Stabilizers : Add deuterium oxide (D2O) to dissolution buffers.
Validate via stable isotope tracing in excreta (urine/feces) .
Advanced: How can Asenapine-d7 (Major) research be integrated into a theoretical framework linking deuterated drugs to personalized medicine?
Theoretical frameworks should address deuterium’s impact on interindividual metabolic variability. Use pharmacogenomic models (e.g., CYP2D6 polymorphism effects) to predict patient subgroups benefiting from deuterated analogs. Publish negative results to refine hypotheses, and employ Bayesian statistics to quantify dose-response relationships in heterogeneous cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
